molecular formula C8H12N2O B2634363 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 1211514-25-8

1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B2634363
CAS No.: 1211514-25-8
M. Wt: 152.197
InChI Key: HUTUMGFHNREECE-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde ( 1211514-25-8) is a specialized chemical reagent with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol . This compound features an imidazole ring core, a privileged structure in medicinal chemistry, which is substituted with an ethyl group on the nitrogen, methyl groups at the 4 and 5 positions, and a formyl group at the 2-position, making it a versatile scaffold for chemical synthesis . Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules. The presence of the reactive aldehyde group allows for further functionalization through condensation, oxidation, or reduction reactions, enabling researchers to create diverse libraries of compounds for screening . Imidazole derivatives structurally related to this compound have been investigated as ligands for biological targets such as the GABA A receptor, indicating potential applications in neuroscientific and pharmacological research . Furthermore, substituted imidazole-2-carbaldehyde derivatives serve as crucial precursors in the synthesis of compounds evaluated for various biological activities, including antimicrobial and anticancer properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-ethyl-4,5-dimethylimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)6(2)9-8(10)5-11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUMGFHNREECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, utilizing catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural Features and Substituent Effects

The carbaldehyde group at position 2 distinguishes this compound from other imidazole derivatives. Key structural analogs include:

Compound Substituents Molecular Weight (g/mol) Functional Groups Key Applications
1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde 1-ethyl, 4,5-dimethyl, 2-carbaldehyde 152.19 Aldehyde Synthesis intermediate
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 1-(3,5-dimethoxyphenyl), 4,5-dimethyl, 2-phenyl 348.41 Methoxy, phenyl Chemosensors for transition metals
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 2-(4-fluorophenyl), 1,4-diphenyl, 5-carboxylate 428.46 Ester, fluorophenyl Antimicrobial studies
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (1) 1-naphthyl, 2,4,5-triphenyl 478.59 Polyaromatic Structural/spectroscopic analysis
  • Electronic Effects : The electron-withdrawing carbaldehyde group enhances electrophilic reactivity, enabling participation in nucleophilic additions (e.g., condensations) compared to electron-donating groups like methoxy or phenyl .
  • Steric Effects : The ethyl and methyl substituents introduce moderate steric hindrance, which may influence regioselectivity in reactions compared to bulkier groups (e.g., naphthyl or triphenyl) .

Physicochemical Properties

  • Solubility: The carbaldehyde’s polarity likely improves solubility in polar solvents (e.g., ethanol), contrasting with highly lipophilic derivatives like triphenylimidazoles .

Research Findings and Functional Insights

  • This contrasts with hydroxyl or amino-substituted imidazoles, which form stronger donor-acceptor networks .
  • Catalytic Applications : In reactions catalyzed by ceric ammonium nitrate (CAN), aldehydes like this compound participate in efficient cyclocondensations, yielding heterocycles with high regioselectivity .

Biological Activity

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.

The synthesis of this compound typically involves cyclization reactions starting from amido-nitriles. A notable synthetic route includes nickel-catalyzed addition to nitriles followed by tautomerization and dehydrative cyclization. The compound features an imidazole ring which allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity and modulating biochemical pathways. This interaction is essential for its observed antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against various strains, including Bacillus subtilis and Klebsiella pneumoniae. In vitro studies have demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for anticancer activity. Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains an area for further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
4,5-Dimethyl-1H-imidazole-2-carbaldehydeStructureAntibacterial
1-Ethyl-1H-imidazole-2-carbaldehydeStructureAntifungal

This table illustrates the diverse biological activities associated with different imidazole derivatives. The unique substitution pattern on the imidazole ring of this compound contributes to its distinct reactivity and biological interactions .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. explored the synthesis of hybrid compounds combining imidazole derivatives with other pharmacophores. The results indicated that certain hybrids exhibited enhanced antibacterial activity against metronidazole-resistant strains of Helicobacter pylori, highlighting the potential of imidazole derivatives in overcoming antibiotic resistance .

Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated several imidazole derivatives for their anticancer properties. The study found that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. Further investigation into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What experimental and computational approaches validate the biological activity of imidazole derivatives against antimicrobial targets?

  • Methodological Answer :
  • In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with positive controls (e.g., ciprofloxacin).
  • Docking Studies : Use AutoDock Vina to simulate binding to bacterial DNA gyrase (PDB: 1KZN). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., ASP-73) .

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